molecular formula C17H13NO3 B11843345 5-(6-Methoxynaphthalen-2-yl)nicotinic acid

5-(6-Methoxynaphthalen-2-yl)nicotinic acid

Cat. No.: B11843345
M. Wt: 279.29 g/mol
InChI Key: ZXAVDACXDDNKSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(6-Methoxynaphthalen-2-yl)nicotinic acid is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methoxy group attached to the naphthalene ring and a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Methoxynaphthalen-2-yl)nicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methoxy-2-naphthaldehyde and nicotinic acid.

    Condensation Reaction: The aldehyde group of 6-methoxy-2-naphthaldehyde undergoes a condensation reaction with the carboxylic acid group of nicotinic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(6-Methoxynaphthalen-2-yl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: 5-(6-Hydroxynaphthalen-2-yl)nicotinic acid.

    Reduction: 5-(6-Methoxynaphthalen-2-yl)nicotinyl alcohol.

    Substitution: 5-(6-Halogenated naphthalen-2-yl)nicotinic acid.

Scientific Research Applications

5-(6-Methoxynaphthalen-2-yl)nicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(6-Methoxynaphthalen-2-yl)nicotinic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or microbial growth.

    Pathways Involved: It can modulate signaling pathways related to inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-2-naphthaleneboronic acid
  • 2-Acetyl-5-methoxyphenyl 2-(6-methoxynaphthalen-2-yl) propanoate
  • 6-Methoxy-2-naphthyl propanamide derivatives

Uniqueness

5-(6-Methoxynaphthalen-2-yl)nicotinic acid is unique due to its specific combination of a methoxy-naphthalene moiety and a nicotinic acid group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

5-(6-methoxynaphthalen-2-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C17H13NO3/c1-21-16-5-4-11-6-12(2-3-13(11)8-16)14-7-15(17(19)20)10-18-9-14/h2-10H,1H3,(H,19,20)

InChI Key

ZXAVDACXDDNKSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CN=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.